molecular formula C102H169N27O34 B2447466 PEN (mouse) CAS No. 1236955-25-1

PEN (mouse)

Cat. No.: B2447466
CAS No.: 1236955-25-1
M. Wt: 2317.629
InChI Key: FQPFUCOMMICWOE-CPPASMBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEN (mouse), also known as proSAAS (221-242) Acetate, is a polypeptide derivative. It is a neuroendocrine peptide fragment cleaved from the pro-peptide ProSAAS, encoded by the Pcsk1n gene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PEN (mouse) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of PEN (mouse) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: PEN (mouse) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: The reverse of oxidation, where disulfide bonds are broken to form free thiol groups.

    Substitution: Amino acid residues in the peptide chain can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups compatible with SPPS.

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of cyclic peptides with enhanced stability .

Scientific Research Applications

PEN (mouse) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in neuroendocrine signaling and its effects on neuronal function.

    Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Comparison with Similar Compounds

    ProSAAS: The precursor protein from which PEN (mouse) is derived.

    Neuropeptide Y (NPY): Another neuroendocrine peptide with similar functions in regulating appetite and stress response.

    Corticotropin-Releasing Hormone (CRH): A peptide involved in the stress response.

Uniqueness of PEN (mouse): PEN (mouse) is unique due to its specific sequence and the distinct biological activities it exhibits. Unlike other neuroendocrine peptides, PEN (mouse) has been shown to have a unique role in modulating the activity of prohormone convertases, enzymes involved in the processing of various peptide hormones .

Biological Activity

PEN (mouse), a neuropeptide derived from the pro-peptide ProSAAS, plays a significant role in various biological activities, particularly in the regulation of feeding and neuroendocrine signaling. This article summarizes the biological activity of PEN in mice, highlighting its anatomical distribution, receptor interactions, and functional implications based on recent research findings.

Structural Characteristics

PEN is composed of amino acids 219-240 of the ProSAAS precursor and functions primarily as an endogenous ligand for the G-protein coupled receptor GPR83. Its structure is critical for its biological activity, influencing its interaction with various signaling pathways in the central nervous system (CNS) .

Distribution in the Central Nervous System

Research indicates that PEN is widely distributed throughout the CNS, with significant expression in key areas such as:

  • Olfactory Bulb
  • Basal Forebrain
  • Cerebral Cortex
  • Hippocampus
  • Amygdala
  • Thalamus
  • Hypothalamus
  • Cerebellum
  • Brainstem
  • Spinal Cord

Immunohistochemical studies have shown that PEN is predominantly localized in neuronal cells and exhibits a decline in expression levels during postnatal development . The anatomical distribution suggests an essential role for PEN in neurodevelopment and neurodegenerative processes.

Table 1: Expression Levels of PEN in Different Brain Regions

Brain RegionExpression Level (Relative)
Olfactory BulbHigh
Basal ForebrainModerate
Cerebral CortexHigh
HippocampusHigh
AmygdalaModerate
ThalamusLow
HypothalamusModerate
CerebellumLow
BrainstemModerate
Spinal CordHigh

Regulation of Feeding Behavior

PEN's interaction with GPR83 has been implicated in the regulation of feeding behaviors. Studies involving GPR83 knockout mice have demonstrated that these mice do not exhibit weight gain on high-fat diets, suggesting that PEN signaling through GPR83 is crucial for energy homeostasis . This regulatory mechanism highlights PEN's potential role in metabolic disorders.

Neurotoxic Effects of Related Compounds

In addition to its physiological roles, research has also examined the acute toxicity associated with emissions from marking pens (not directly related to PEN but relevant for context). A study found that certain pen emissions caused respiratory irritation and neurobehavioral changes in mice, indicating that exposure to volatile organic compounds can lead to significant health effects . While this does not pertain directly to PEN's biological activity, it underscores the importance of understanding environmental influences on neuropeptide function.

Case Studies

  • GPR83 Knockout Studies : Mice lacking GPR83 showed reduced signaling by PEN, leading to impaired transcriptional responses associated with feeding behavior. This indicates that GPR83 is necessary for PEN-mediated effects on energy balance .
  • Neuroanatomical Distribution : A comprehensive study characterized the distribution of PEN across various CNS regions, correlating higher expression levels with regions involved in appetite regulation and cognitive functions .

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H169N27O34/c1-46(2)36-60(117-93(154)65(41-76(139)140)120-86(147)57(26-29-70(104)131)113-92(153)66(42-77(141)142)122-97(158)78(50(9)10)123-83(144)55(103)45-130)85(146)110-44-73(134)127-33-19-23-67(127)95(156)115-59(28-31-75(137)138)89(150)125-80(52(13)14)100(161)129-35-21-25-69(129)99(160)128-34-20-24-68(128)96(157)114-58(27-30-74(135)136)87(148)119-64(40-71(105)132)94(155)124-79(51(11)12)98(159)121-61(37-47(3)4)84(145)109-43-72(133)111-54(17)82(143)116-62(38-48(5)6)91(152)118-63(39-49(7)8)90(151)112-56(22-18-32-108-102(106)107)88(149)126-81(53(15)16)101(162)163/h46-69,78-81,130H,18-45,103H2,1-17H3,(H2,104,131)(H2,105,132)(H,109,145)(H,110,146)(H,111,133)(H,112,151)(H,113,153)(H,114,157)(H,115,156)(H,116,143)(H,117,154)(H,118,152)(H,119,148)(H,120,147)(H,121,159)(H,122,158)(H,123,144)(H,124,155)(H,125,150)(H,126,149)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,162,163)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFUCOMMICWOE-CPPASMBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H169N27O34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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